molecular formula C13H8ClNO5 B11657293 3-(2-Chloro-6-nitrophenoxy)benzoic acid

3-(2-Chloro-6-nitrophenoxy)benzoic acid

Cat. No.: B11657293
M. Wt: 293.66 g/mol
InChI Key: YPYVWYFTYCWRKJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenoxy)benzoic acid (CAS: [27237-27-0]) is a benzoic acid derivative featuring a phenoxy substituent at the 3-position of the benzene ring. This substituent is further substituted with a chlorine atom at the 2-position and a nitro group at the 6-position of the phenoxy moiety. The compound’s structure imparts distinct physicochemical properties, including enhanced acidity and reduced solubility in aqueous media due to the electron-withdrawing nitro and chloro groups. It is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for designing bioactive molecules .

Properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClNO5/c14-10-5-2-6-11(15(18)19)12(10)20-9-4-1-3-8(7-9)13(16)17/h1-7H,(H,16,17)

InChI Key

YPYVWYFTYCWRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-nitrophenoxy)benzoic acid typically involves the reaction of 2-chloro-6-nitrophenol with a suitable benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 2-chloro-6-nitrophenol reacts with a benzoic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).

Major Products Formed

    Reduction: 3-(2-Chloro-6-aminophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(2-Chloro-6-nitrophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenoxy)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomers of Chloronitrophenoxybenzoic Acids

Key isomers include:

  • 3-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: [27237-26-9]): The nitro group is at the 4-position of the phenoxy ring instead of the 6-position.
  • 4-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: [27237-25-8]): The phenoxy group is attached to the 4-position of the benzoic acid core, which may influence steric hindrance and molecular packing in crystalline forms .

Table 1: Structural Comparison of Isomers

Compound Name CAS Number Phenoxy Attachment Nitro Position Chloro Position
3-(2-Chloro-6-nitrophenoxy)benzoic acid [27237-27-0] 3-position 6-position 2-position
3-(2-Chloro-4-nitrophenoxy)benzoic acid [27237-26-9] 3-position 4-position 2-position
4-(2-Chloro-4-nitrophenoxy)benzoic acid [27237-25-8] 4-position 4-position 2-position

Comparison with Other Substituted Benzoic Acids

Halogenated and Nitro-Substituted Derivatives
  • 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CAS: [66286-21-3]): Features multiple fluorine atoms and a nitro group. Fluorine’s strong electron-withdrawing effect increases acidity compared to chloro-nitro derivatives. This compound is often used in high-performance material synthesis .
  • 3-Methoxy-2-nitrobenzoic acid: Synthesized via nitration of 3-methoxybenzoic acid (). The methoxy group (electron-donating) counterbalances the nitro group’s electron-withdrawing effect, resulting in lower acidity than this compound .
Sulfonated and Hydroxylated Derivatives
  • 4-(Sulfooxy)benzoic acid (): The sulfooxy group introduces strong hydrophilicity and acidity (pKa ~1.5), making it more water-soluble than chloronitrophenoxy analogs. Such derivatives are common in dye and surfactant industries .
  • 3-Methylsalicylic acid (CAS: [83-40-9]): A hydroxy-methyl-substituted benzoic acid with applications in pharmaceuticals. Its acidity (pKa ~2.8) is lower due to the electron-donating methyl and hydroxyl groups .

Table 2: Physicochemical Properties of Selected Benzoic Acid Derivatives

Compound Name Substituents pKa (Estimated) Solubility in Water Key Applications
This compound 2-Cl, 6-NO2 phenoxy at 3-position ~2.1 Low Pharmaceutical synthesis
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid 2,3,4,5-F, 6-NO2 ~1.8 Moderate High-performance polymers
4-(Sulfooxy)benzoic acid 4-SO3H ~1.5 High Surfactants, dyes
3-Methylsalicylic acid 3-CH3, 2-OH ~2.8 Moderate Antimicrobial agents

Functional Group Impact on Extraction and Reactivity

  • Extraction Efficiency : Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher distribution coefficients in organic-aqueous systems, enhancing extraction rates in processes like emulsion liquid membrane separation. For instance, benzoic acid itself achieves >98% extraction in <5 minutes due to its hydrophobicity, whereas acetic acid (lacking strong substituents) is extracted more slowly .
  • Reactivity: The nitro group in this compound facilitates electrophilic substitution reactions, while the chloro group can undergo nucleophilic displacement, making it versatile in synthesizing complex molecules.

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